6,2',4'-Trimethoxyflavone

描述

6,2’,4’-三甲氧基黄酮是一种黄酮类化合物,以其强大的生物活性而闻名。 它是一种芳香烃受体 (AHR) 的选择性拮抗剂,在包括异生物质代谢、内分泌功能、免疫和癌症在内的各种生理和病理生理过程中发挥着至关重要的作用 .

准备方法

合成路线和反应条件

6,2’,4’-三甲氧基黄酮的合成通常涉及黄酮衍生物的甲氧基化。 一种常用的方法包括在碱存在下,2,4-二甲氧基苯甲醛与2-羟基苯乙酮反应,然后进行环化和进一步的甲氧基化 .

工业生产方法

6,2’,4’-三甲氧基黄酮的工业生产可能涉及类似的合成路线,但规模更大,反应条件经过优化以确保高产率和纯度。 使用连续流反应器和先进的纯化技术,例如色谱法,可以提高生产过程的效率 .

化学反应分析

反应类型

6,2’,4’-三甲氧基黄酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以将其转化为二氢黄酮。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

主要产物

氧化: 醌和其他氧化黄酮类衍生物。

还原: 二氢黄酮。

取代: 具有各种官能团的取代黄酮类衍生物

科学研究应用

Aryl Hydrocarbon Receptor Antagonism

Mechanism of Action

6,2',4'-Trimethoxyflavone is identified as an antagonist of the aryl hydrocarbon receptor (AHR), which plays a crucial role in various physiological processes including xenobiotic metabolism and immune response. TMF competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of target genes such as CYP1A1. Unlike other antagonists, TMF exhibits no partial agonist activity, making it a valuable tool for dissecting AHR function without the interference of agonist effects .

Research Findings

Studies have demonstrated that TMF can suppress AHR activity across different cell lines and species. This characteristic makes it a promising candidate for further research into the modulation of AHR-related pathways in various diseases, including cancer and autoimmune disorders .

Therapeutic Potential

Cerebral Ischemia/Reperfusion Injury

Research has explored the efficacy of TMF in mitigating cerebral ischemia/reperfusion injury in animal models. However, findings indicate that TMF was ineffective when administered post-reperfusion in rats, suggesting limitations in its therapeutic application for this condition .

Cytotoxic and Apoptotic Effects

TMF has been studied for its cytotoxic effects on cancer cells. In vitro experiments have shown that TMF induces apoptosis in various cancer cell lines, including MCF-7 cells. At a concentration of 10 µg/mL, significant apoptosis was observed, indicating potential applications in cancer therapy .

Comparative Analysis with Other Flavonoids

The following table summarizes the comparative effectiveness of this compound with other flavonoids regarding their cytotoxic and apoptotic effects:

| Compound | Cell Line | Concentration (µg/mL) | Apoptosis (%) |

|---|---|---|---|

| This compound | MCF-7 | 10 | 36 |

| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | MCF-7 | 650 | 33 |

| Compound 3 | MCF-7 | 10 | Not specified |

This table illustrates that while TMF shows significant apoptotic activity at lower concentrations compared to some other compounds, further studies are needed to establish comprehensive profiles for each compound's effectiveness.

作用机制

6,2’,4’-三甲氧基黄酮主要通过拮抗芳香烃受体 (AHR) 来发挥其作用。它与激动剂如2,3,7,8-四氯代二苯并-对-二恶英和苯并[a]芘竞争,有效抑制AHR介导的靶基因如CYP1A1的转激活。 这种抑制与细胞谱系或物种无关,使其成为研究AHR功能的宝贵工具 .

相似化合物的比较

类似化合物

- 5-甲氧基黄酮

- 7,4’-二甲氧基异黄酮

- α-萘黄酮

- 3’,4’-二甲氧基黄酮

- 香叶木素

- 香叶木素

独特性

6,2’,4’-三甲氧基黄酮在能够作为纯粹的AHR拮抗剂而没有部分激动剂活性方面是独一无二的。这使其有别于其他AHR拮抗剂,如α-萘黄酮,后者表现出部分激动剂活性。 此外,它没有显示出物种或启动子依赖性,使其成为精确解剖AHR功能的优良工具 .

生物活性

6,2',4'-Trimethoxyflavone (TMF) is a flavonoid compound recognized for its significant biological activities, particularly as an antagonist of the aryl hydrocarbon receptor (AHR). This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

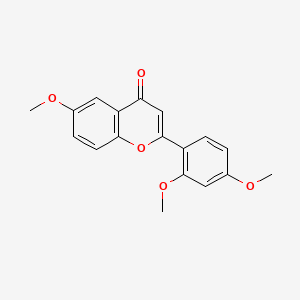

This compound is characterized by three methoxy groups attached to the flavone backbone. Its chemical structure can be represented as follows:

- Chemical Name : 2',4',6-Trimethoxyflavone

- Molecular Formula : C16H16O5

- Molecular Weight : 288.29 g/mol

TMF primarily functions as an AHR antagonist , exhibiting an effective concentration (EC50) of approximately 0.9 μM. Unlike other flavonoids that may act as partial agonists, TMF does not display any agonist activity, making it a unique tool for studying AHR functions without the confounding effects of agonism .

AHR Signaling Pathway

The AHR is involved in various physiological processes such as xenobiotic metabolism, immune response, and cancer progression. Activation of the AHR by environmental toxins can lead to adverse effects; thus, compounds like TMF that inhibit this receptor can have protective effects against such toxicities. TMF competes with potent agonists like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), effectively blocking AHR-mediated transactivation of genes such as CYP1A1 .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TMF. In vitro experiments demonstrated that TMF induces apoptosis in various cancer cell lines. For instance:

- MCF-7 Cells : Treatment with TMF at concentrations around 10 µM resulted in significant apoptosis rates, indicating its potential as an anti-cancer agent .

- Mechanism of Apoptosis : Flow cytometry analysis revealed that TMF treatment led to increased apoptotic cells and reduced viable cell counts in treated groups compared to controls.

Cytotoxic Effects

TMF has shown cytotoxic effects against several cancer cell lines:

| Cell Line | Concentration (µM) | Apoptosis (%) |

|---|---|---|

| MCF-7 | 10 | 36 |

| A2780 | 40 | Significant |

| MDA-MB-468 | IC50 = 0.5 | Inhibited growth |

These findings suggest that TMF may serve as a promising candidate for further development in cancer therapeutics .

Research Studies and Case Reports

- Study on AHR Antagonism :

- Cytotoxicity Assessment :

- Comparative Analysis with Other Flavonoids :

属性

IUPAC Name |

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFDVDASNSUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350974 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720675-90-1 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 720675-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 6,2',4'-Trimethoxyflavone interact with its target and what are the downstream effects?

A1: this compound (TMF) acts as a potent antagonist of the aryl hydrocarbon receptor (AHR) [, ]. It competitively binds to AHR, preventing the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene. This inhibition of AHR activation leads to downstream effects such as reduced expression of AHR target genes like CYP1A1 [] and modulation of various cellular processes including inflammation, adipogenesis, and extracellular matrix deposition [, , ].

Q2: What is the mechanism behind the anti-inflammatory effects of TMF?

A2: TMF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α []. While the exact mechanism needs further investigation, it is likely linked to its AHR antagonism, as AHR activation has been implicated in inflammatory responses [].

Q3: Has TMF shown any potential in treating metabolic disorders like obesity?

A3: In vitro studies suggest that TMF might have anti-obesity effects. It demonstrated dose-dependent inhibition of pancreatic lipase, an enzyme crucial for dietary fat digestion and absorption []. Additionally, TMF reduced lipid accumulation in 3T3-L1 adipocytes and downregulated the expression of adipogenic and lipogenic genes such as PPAR-γ, C/EBP α and β, SREBF 1, FASN, aP2, and leptin [].

Q4: Are there any in vivo studies supporting the therapeutic potential of TMF?

A4: Yes, TMF has shown promising results in preclinical animal models. In a rat model of hepatic ischemia-reperfusion injury, post-ischemic administration of TMF significantly reduced liver damage, improved liver function markers, and attenuated apoptosis []. Furthermore, in a mouse model of intracerebral hemorrhage, TMF treatment limited hematoma expansion and preserved blood-brain barrier integrity, leading to neurological benefits [].

Q5: Does the structure of TMF influence its AHR antagonistic activity?

A5: While the exact structure-activity relationship of TMF is yet to be fully elucidated, comparisons with other flavonoids suggest that the presence and position of methoxy groups on the flavone backbone are crucial for its AHR antagonistic activity [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。